N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound featuring a benzo[d]imidazole moiety, a morpholine ring, and a pyrimidine carboxamide group
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities, suggesting that they may interact with various targets in the body .
Biochemical Pathways
Imidazole derivatives have been reported to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The synthesis of imidazole derivatives has been reported to be influenced by various reaction conditions, suggesting that environmental factors may also influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions, and the pyrimidine carboxamide group is formed through subsequent cyclization and amidation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, as well as cyclic intermediates and final products.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, it can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Bilastine N-Oxide:
Quinoxaline Derivatives: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(18-10-15-21-12-3-1-2-4-13(12)22-15)14-9-16(20-11-19-14)23-5-7-25-8-6-23/h1-4,9,11H,5-8,10H2,(H,18,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHIAPRIBKNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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